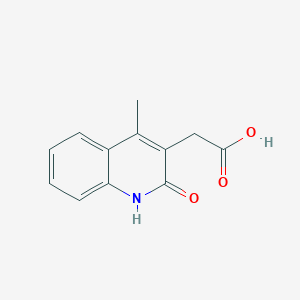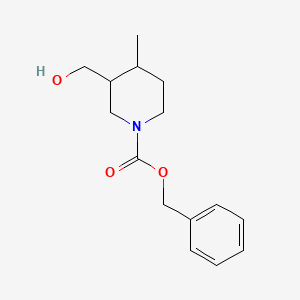![molecular formula C18H28O3Si B13513296 3-(Benzyloxy)-1-[(tert-butyldimethylsilyl)oxy]cyclobutane-1-carbaldehyde](/img/structure/B13513296.png)
3-(Benzyloxy)-1-[(tert-butyldimethylsilyl)oxy]cyclobutane-1-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Benzyloxy)-1-[(tert-butyldimethylsilyl)oxy]cyclobutane-1-carbaldehyde: is a complex organic compound that features a cyclobutane ring substituted with benzyloxy and tert-butyldimethylsilyloxy groups, as well as an aldehyde functional group. This compound is of interest in organic synthesis due to its unique structure and reactivity, making it a valuable intermediate in the preparation of various chemical entities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-1-[(tert-butyldimethylsilyl)oxy]cyclobutane-1-carbaldehyde typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Cyclobutane Ring: The cyclobutane ring can be formed through a [2+2] cycloaddition reaction between an alkene and a suitable dienophile under UV light or thermal conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group on the cyclobutane ring.
Protection with tert-Butyldimethylsilyl Group: The hydroxyl group on the cyclobutane ring can be protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.
Oxidation to Aldehyde: The final step involves the oxidation of the corresponding alcohol to the aldehyde using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or Jones reagent.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4, Jones reagent, PCC, Dess-Martin periodinane.
Reduction: NaBH4, LiAlH4.
Substitution: Benzyl alcohol, TBDMS-Cl, imidazole.
Major Products Formed
Oxidation: 3-(Benzyloxy)-1-[(tert-butyldimethylsilyl)oxy]cyclobutane-1-carboxylic acid.
Reduction: 3-(Benzyloxy)-1-[(tert-butyldimethylsilyl)oxy]cyclobutanol.
Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.
科学研究应用
3-(Benzyloxy)-1-[(tert-butyldimethylsilyl)oxy]cyclobutane-1-carbaldehyde: has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for the development of new drug candidates.
Material Science: It can be used in the preparation of novel materials with specific properties, such as polymers and resins.
Biological Studies: The compound can be used to study the effects of cyclobutane derivatives on biological systems, including their potential as enzyme inhibitors or receptor modulators.
作用机制
The mechanism of action of 3-(Benzyloxy)-1-[(tert-butyldimethylsilyl)oxy]cyclobutane-1-carbaldehyde depends on its specific application
Enzyme Inhibition: The compound may act as an inhibitor by binding to the active site of an enzyme, preventing substrate binding and subsequent catalysis.
Receptor Modulation: It can interact with cell surface receptors, altering their signaling pathways and affecting cellular responses.
Nucleic Acid Interaction: The compound may bind to DNA or RNA, influencing gene expression and protein synthesis.
相似化合物的比较
3-(Benzyloxy)-1-[(tert-butyldimethylsilyl)oxy]cyclobutane-1-carbaldehyde: can be compared with other cyclobutane derivatives, such as:
3-(Benzyloxy)cyclobutanol: Lacks the tert-butyldimethylsilyl protection and aldehyde group, making it less versatile in synthetic applications.
1-(tert-Butyldimethylsilyl)oxycyclobutane-1-carbaldehyde: Lacks the benzyloxy group, which may reduce its reactivity in certain substitution reactions.
Cyclobutane-1,1-dicarbaldehyde: Contains two aldehyde groups, making it more reactive but less selective in certain reactions.
The uniqueness of This compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound in various research and industrial applications.
属性
分子式 |
C18H28O3Si |
|---|---|
分子量 |
320.5 g/mol |
IUPAC 名称 |
1-[tert-butyl(dimethyl)silyl]oxy-3-phenylmethoxycyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C18H28O3Si/c1-17(2,3)22(4,5)21-18(14-19)11-16(12-18)20-13-15-9-7-6-8-10-15/h6-10,14,16H,11-13H2,1-5H3 |
InChI 键 |
FSXKAYHMJWNQRO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)[Si](C)(C)OC1(CC(C1)OCC2=CC=CC=C2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![9,9-Difluoro-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione,aceticacid](/img/structure/B13513221.png)










![Dimethyl({2-[(6-phenylpyridin-2-yl)sulfanyl]ethyl})amine](/img/structure/B13513278.png)
